(R)-1-Neopentylpyrrolidin-3-amine dihydrochloride
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Description
- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The pyrrolidine moiety contributes to its biological activity and pharmacophore space exploration due to its sp3-hybridization and non-planarity .
Synthesis Analysis
- Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives can be modified to yield ®-1-Neopentylpyrrolidin-3-amine dihydrochloride .
Molecular Structure Analysis
The compound’s molecular structure consists of a neopentyl group attached to a pyrrolidine ring. The stereogenicity of carbons within the pyrrolidine ring influences its biological profile, especially when interacting with enantioselective proteins .
Chemical Reactions Analysis
Scientific Research Applications
Catalysis
Ruthenium complexes with ligands bearing neopentylamine groups have been synthesized and characterized. These complexes exhibit significant catalytic activities for reactions such as epoxidation of olefins, hydroxylation of alkanes, and dehydrogenation of alcohols. The amine-series ligands, which include neopentylamine structures, have shown a higher reactivity for hydroxylation, allylic oxidation, and C=C bond cleavage reactions compared to amide-series ligands. This complementary reactivity suggests the potential of neopentylamine derivatives in catalysis involving ruthenium-oxo species (Jitsukawa et al., 2004).
Ligand Synthesis
Alkylpalladium complexes with neopentylamine derivatives as part of the N-heterocyclic carbene ligands have been developed. These complexes display significant stability and reactivity toward nucleophiles, leading to stable transamination products. Such ligands have been used as catalysts in Buchwald-Hartwig amination reactions of aryl chlorides, highlighting the utility of neopentylamine derivatives in the synthesis of complex organometallic structures (Esposito et al., 2008).
Pharmaceutical Applications
Derivatives of (R)-1-Neopentylpyrrolidin-3-amine dihydrochloride have been explored as intermediates in the synthesis of pharmaceutical compounds. For instance, practical and stereoselective processes for the preparation of key intermediates in the development of antibiotics have utilized neopentylamine derivatives. These processes involve steps such as asymmetric Michael addition and stereoselective alkylation, demonstrating the importance of neopentylamine structures in the synthesis of therapeutically relevant molecules (Fleck et al., 2003).
Chemical Transformations
Neopentylamine derivatives have also been involved in chemical transformations leading to the formation of heterocyclic compounds. Plant enzyme reactions catalyzed by amine oxidase using aliphatic diamines, including structures similar to neopentylamine derivatives, result in the formation of unsaturated pyrrolidine and piperidine compounds. These findings provide insights into the biochemical pathways and potential applications of neopentylamine derivatives in the synthesis of heterocyclic structures (Mann & Smithies, 1955).
Properties
IUPAC Name |
(3R)-1-(2,2-dimethylpropyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)7-11-5-4-8(10)6-11;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDNGHRQXWSGCF-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CN1CC[C@H](C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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